2-(Azidomethyl)pyridine
Description
2-(Azidomethyl)pyridine is an organoazide compound characterized by a pyridine ring substituted with an azidomethyl (-CH2N3) group at the 2-position. This structure confers unique reactivity, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where the pyridine moiety acts as a chelating agent for Cu(I), accelerating reaction kinetics . Its applications span synthetic chemistry (e.g., triazole synthesis), coordination chemistry (ligand design), and bioorthogonal labeling .
Properties
IUPAC Name |
2-(azidomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-10-9-5-6-3-1-2-4-8-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETSXNCIBVRWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672499 | |
| Record name | 2-(Azidomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609770-35-6 | |
| Record name | 2-(Azidomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
2-(Azidomethyl)pyridine is utilized in various scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The azido group can be used in bioconjugation techniques to label biomolecules.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: Its reactivity makes it valuable in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Azidomethyl)pyridine exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the azido group acts as a leaving group, facilitating the introduction of new functional groups. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Azides
Benzene-Based Azidomethyl Compounds
Compounds like 1-(azidomethyl)benzene and its halogenated derivatives (e.g., 1-(azidomethyl)-4-fluorobenzene) are structurally analogous but lack the pyridine ring. Key differences include:
- Reactivity in CuAAC : Benzene-based azides exhibit slower CuAAC kinetics due to the absence of a Cu(I)-chelating group. For example, 1-(azidomethyl)benzene derivatives require conventional click chemistry conditions (e.g., sodium ascorbate, CuSO4) without intrinsic acceleration .
- Applications : These azides are widely used in triazole synthesis for corrosion inhibitors and pyrimidine derivatives . In contrast, 2-(azidomethyl)pyridine’s chelation capability makes it preferred for rapid bioconjugation and protein labeling .
Table 1: Comparison of Azidomethylpyridine and Benzene-Based Azides
Azidomethyl Arylselenides
Compounds like 4-phenyl-1-(phenylselanylmethyl)-1,2,3-triazole (Se-TZ,41) incorporate selenium, enabling antioxidant activity in biological systems .
- Functional Differences : The selenium atom in azidomethyl arylselenides facilitates radical scavenging, enhancing antioxidant effects in C. elegans models .
- Synthetic Routes : These compounds are synthesized via CuAAC but require additional steps to introduce selenium, unlike this compound, which is directly used in click chemistry .
Pyridine Derivatives with Alternative Substituents
Examples include 2-amino-4-methylpyridine and 2-(2-aminoethyl)pyridine, which replace the azidomethyl group with amino or ethylamine groups .
- Reactivity: Amino groups enable hydrogen bonding and coordination but lack the azide’s cycloaddition capability. For instance, 2-amino-4-methylpyridine derivatives are nitric oxide synthase inhibitors .
Reactivity and Mechanistic Advantages in CuAAC
The pyridine ring in this compound chelates Cu(I), stabilizing the dinuclear copper intermediate in CuAAC (Scheme 1A ). This mechanism accelerates reaction rates 4–6× compared to non-chelating azides like 1-(azidomethyl)benzene . For example:
- Labeling Efficiency : Ting et al. demonstrated its use in site-specific labeling of membrane proteins and RNA with Alexa Fluor 647, achieving high specificity .
- Green Chemistry : While 1-(azidomethyl)-4-halobenzene derivatives are synthesized using PEG-600 in eco-friendly protocols , this compound’s superior reactivity reduces catalyst loading and reaction time.
Biological Activity
2-(Azidomethyl)pyridine is a compound with significant potential in various biological applications, particularly due to its unique azido group. This article explores its biological activity, including biochemical properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : CHN
- Molecular Weight : 134.14 g/mol
- IUPAC Name : this compound
The azido group in this compound enhances its reactivity, making it a valuable scaffold for further derivatization and exploration of biological activity.
The azido group can participate in various biochemical reactions, particularly in the formation of triazole rings through "click chemistry" reactions. This property is critical for bioconjugation techniques used to label biomolecules, which can facilitate drug discovery and development.
- Bioconjugation : The azido group is utilized in bioconjugation strategies, allowing for the selective labeling of biomolecules. This is particularly useful in the development of targeted therapies and diagnostics .
- Inhibition of Pathways : Compounds related to this compound have been shown to inhibit key signaling pathways such as the PI3K-AKT-mTOR pathway, which plays a crucial role in cell growth and survival. This inhibition can lead to reduced growth of various pathogens and cancer cells.
- RNA Modifications : Research indicates that the azido group can be effectively incorporated into RNA molecules, enhancing their stability and functionality. Modified RNAs exhibit gene silencing capabilities comparable to unmodified counterparts, indicating potential applications in RNA interference technologies .
1. Bioconjugation Techniques
A study demonstrated that this compound could be used effectively in postsynthetic modification (PSM) reactions with metal-organic frameworks (MOFs). The azido group facilitated the formation of triazole linkages, showcasing its utility in creating functionalized materials for drug delivery systems .
2. Antimicrobial Activity
Research has shown that derivatives of imidazo[1,2-a]pyridine, which includes compounds like this compound, exhibit significant activity against multidrug-resistant strains of tuberculosis (MDR-TB). The mechanism involves inhibition of essential metabolic pathways in the bacteria.
3. RNA Interference
In a systematic study on modified small interfering RNAs (siRNAs), the incorporation of azido groups led to enhanced nuclease resistance and improved delivery properties when conjugated with hydrophobic tags. This suggests that this compound could play a role in developing more effective siRNA-based therapies .
Applications in Drug Discovery
The compound is being explored for its potential as a bioorthogonal reagent due to its reactivity with various nucleophiles, which can be harnessed for developing new pharmaceuticals. Its ability to participate in click reactions makes it a versatile intermediate in synthetic organic chemistry.
Preparation Methods
Preparation via Nucleophilic Substitution of 2-(Chloromethyl)pyridine
Overview:
One of the most common laboratory and industrial methods for synthesizing 2-(Azidomethyl)pyridine involves the nucleophilic substitution of 2-(chloromethyl)pyridine with sodium azide (NaN3).
- Step 1: Synthesis of 2-(chloromethyl)pyridine, typically prepared by chlorination of 2-methylpyridine derivatives.
- Step 2: Reaction of 2-(chloromethyl)pyridine with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF).
- Conditions: The substitution is usually carried out at room temperature or slightly elevated temperatures to facilitate the displacement of the chlorine atom by the azide ion.
Reaction Scheme:
$$
\text{2-(Chloromethyl)pyridine} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaCl}
$$
- Safety is paramount due to the reactive and potentially explosive nature of azides.
- Continuous flow reactors and automated systems are employed to enhance safety and efficiency during scale-up.
| Parameter | Details |
|---|---|
| Starting Material | 2-(Chloromethyl)pyridine |
| Nucleophile | Sodium azide (NaN3) |
| Solvent | Dimethylformamide (DMF) or similar |
| Temperature | Room temperature to mild heating (~25-60 °C) |
| Reaction Time | Several hours to 24 hours |
| Yield | Typically high, depending on purity and conditions |
This method is widely cited due to its straightforwardness and relatively high yield.
Synthesis of 2-(Chloromethyl)pyridine Precursor
Since 2-(chloromethyl)pyridine is a key intermediate, its preparation is crucial.
Method: Chlorination of 2-methylpyridine-N-oxide
- Reagents: 2-picoline-N-oxide, phosgene (carbonyl chloride), and an acid acceptor.
- Solvent: Methylene chloride.
- Procedure: Dropwise addition of phosgene to a stirred solution of 2-picoline-N-oxide in methylene chloride at 25 °C, followed by addition of an acid acceptor such as triethylamine.
- Outcome: Formation of 2-(chloromethyl)pyridine with varying selectivity depending on the acid acceptor used.
Selectivity and Conversion Data:
| Acid Acceptor | % Conversion of 2-picoline-N-oxide | % Selectivity to 2-(chloromethyl)pyridine |
|---|---|---|
| Pyridine | 74.9 | 37.8 |
| Triethylamine | 67.4 | 45.4 |
| Sodium methoxide | 33.5 | 59.4 |
| Potassium t-butoxide | 27.8 | 74.0 |
| Caustic (Na) powder | 38.8 | 55.2 |
| N,N-Dimethylaniline | 69.9 | 39.6 |
| Isopropanolamine | 34.6 | 51.0 |
| Tetramethylurea | 64.8 | 45.1 |
| Sodium acetate | 43.2 | 48.6 |
| 1,8-Bis-(dimethylamino)-naphthalene | 80.0 | 32.0 |
This table highlights that potassium t-butoxide provides the highest selectivity (74%) for 2-(chloromethyl)pyridine, though with lower conversion, indicating a trade-off between conversion and selectivity.
Alternative Preparation via Direct Reaction with Chloromethyl Azide
Another method involves the direct reaction of pyridine with chloromethyl azide under suitable conditions to introduce the azidomethyl group.
- This approach is less commonly reported due to the instability and hazardous nature of chloromethyl azide.
- It requires careful control of reaction parameters and safety measures.
- Typically used in specialized laboratory settings rather than industrial scale.
Modified Synthetic Routes Involving Protecting Groups and Ester Derivatives
In some research contexts, this compound derivatives are prepared starting from pyridine carboxylic acid esters, involving multi-step synthesis:
- Esterification of pyridine dicarboxylic acid.
- Conversion of hydroxymethyl groups to tosylates.
- Subsequent substitution with sodium azide to introduce the azido group.
- Hydrolysis to yield azidomethyl pyridine carboxylic acid derivatives.
These methods are more complex and tailored for functionalized derivatives rather than simple this compound.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic substitution of 2-(chloromethyl)pyridine | 2-(Chloromethyl)pyridine | Sodium azide, DMF, room temp to mild heat | High yield, straightforward | Requires prior synthesis of chloromethyl derivative |
| Chlorination of 2-picoline-N-oxide | 2-picoline-N-oxide | Phosgene, acid acceptor, methylene chloride | Good selectivity with proper acid acceptor | Use of toxic phosgene, moderate selectivity |
| Direct reaction with chloromethyl azide | Pyridine | Chloromethyl azide, controlled conditions | Direct azidomethyl introduction | Hazardous reagents, less common |
| Multi-step synthesis via ester derivatives | Pyridine dicarboxylic acid esters | Tosylation, NaN3 substitution, hydrolysis | Functionalized derivatives | Multi-step, time-consuming |
Research Findings and Notes
- The nucleophilic substitution of 2-(chloromethyl)pyridine with sodium azide is the most widely adopted method due to its efficiency and scalability.
- Optimization of acid acceptors in the chlorination step significantly influences the yield and selectivity of 2-(chloromethyl)pyridine, a crucial intermediate.
- Industrial processes emphasize safety, often employing continuous flow reactors to mitigate risks associated with azide handling.
- Advanced synthetic routes involving ester derivatives are primarily used in research for preparing azidomethyl-functionalized ligands and polymers, showcasing the versatility of this compound chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(azidomethyl)pyridine, and how is the product characterized?
- Synthesis : A common method involves nucleophilic substitution of 2-(chloromethyl)pyridine with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) under reflux. For example, 3-(azidomethyl)pyridine was synthesized from 3-(chloromethyl)pyridine with a 38% yield after purification via flash chromatography .
- Characterization : NMR is critical for structural confirmation. For this compound, key signals include δ 4.49 ppm (s, 2H, CH₂-N₃) and aromatic protons at δ 8.60–7.25 ppm, consistent with literature . IR spectroscopy can confirm the azide stretch (~2100 cm⁻¹).
Q. What safety protocols are essential when handling this compound in the lab?
- Safety Measures :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential toxicity and explosive risks of organic azides.
- Store separately from reducing agents and acids to prevent unintended reactions .
Advanced Research Questions
Q. How does this compound participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and what factors influence regioselectivity?
- Mechanistic Insight : The azide group undergoes 1,3-dipolar cycloaddition with terminal alkynes, catalyzed by Cu(I), to form 1,4-disubstituted triazoles.
- Optimization : Ligand choice (e.g., TBTA), solvent (t-BuOH/H₂O), and catalyst loading (1–5 mol%) enhance reaction efficiency (>95% conversion). Steric effects from the pyridine ring may slightly alter regioselectivity compared to simpler azides .
Q. What are the applications of this compound in coordination chemistry and catalysis?
- Coordination Chemistry : The pyridine nitrogen and azide group can act as ligands for transition metals (e.g., Cu, Cd). For example, Cd(II) complexes with pyridine-derived ligands show unique photoluminescence properties .
- Catalysis : Azidomethylpyridine derivatives serve as precursors for triazole-based ligands, which are effective in asymmetric catalysis and nanoparticle stabilization .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and NMR. For example, 3-(azidomethyl)pyridine’s NMR in CDCl₃ (δ 4.40 ppm, CH₂-N₃) aligns with published data after rigorous purification .
Q. What computational methods are used to predict the electronic properties of this compound?
- DFT Studies : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the molecule’s HOMO-LUMO gap, electrostatic potential, and azide group reactivity. Similar studies on aminoimidazodipyridines revealed charge transfer interactions relevant to photophysical applications .
Q. What mechanistic insights guide the reduction of this compound to its amine derivative?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
